4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core.
Mechanism of Action
Target of Action
The primary target of 4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family .
Mode of Action
PARP-1 is involved in DNA repair damage. Inhibitors of PARP-1, like this compound, have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
PARP-1 regulates a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Pharmacokinetics
It is known that the compound is soluble in 026 mM phosphate buffer pH 71 and propylene glycol . This solubility suggests that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of PARP-1, which compromises the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate thiophene derivatives with guanidine or its derivatives under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting nitro groups to amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products: The major products depend on the specific reactions but can include various substituted thieno[2,3-d]pyrimidines, sulfoxides, and sulfones .
Scientific Research Applications
4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer cell proliferation.
Comparison with Similar Compounds
2-Alkyl-4-amino-thieno[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the alkyl substituents, affecting their biological activity and selectivity.
Quinazolines: Structural analogs with similar pharmacological properties but different core structures.
Uniqueness: 4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as an anti-cancer agent, particularly against certain breast cancer cell lines, sets it apart from other similar compounds .
Properties
IUPAC Name |
4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-3-5-7(10)11-4(2)12-8(5)15-6(3)9(13)14/h1-2H3,(H,13,14)(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNLMHVODYNYSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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